VH032 amide-PEG1-acid

PROTAC linker optimization ternary complex geometry structure–activity relationship

VH032 amide-PEG1-acid is a conjugation-ready VHL E3 ligase ligand–PEG1 linker conjugate for PROTAC development. Its single PEG1 spacer provides the shortest tether in the VH032 amide-PEGn-acid series, specifically suited for target proteins with shallow surface topology where longer linkers risk displacing the lysine residue outside the optimal ubiquitination zone. The terminal carboxylic acid enables direct amide bond formation with amine-containing warheads under standard coupling conditions, eliminating extra linker-extension steps and reducing synthetic complexity. Supplied at ≥95% (HPLC) purity, this building block minimizes impurity-related artifacts in DC₅₀ and Dₘₐₓ measurements, supporting reliable SAR studies, ternary complex structural biology, and high-content cellular degradation screening. Select when structural modeling indicates a spatially constrained window between the target protein and VHL binding site.

Molecular Formula C28H38N4O7S
Molecular Weight 574.7 g/mol
Cat. No. B15542437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH032 amide-PEG1-acid
Molecular FormulaC28H38N4O7S
Molecular Weight574.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H38N4O7S/c1-17-24(40-16-30-17)19-7-5-18(6-8-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)9-11-39-12-10-23(35)36/h5-8,16,20-21,25,33H,9-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)/t20-,21+,25-/m1/s1
InChIKeyHVPZHRHEHKZOOJ-TYBLODHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VH032 amide-PEG1-acid (CAS 2172820-07-2) – Functionalized VHL E3 Ligase Ligand–Linker Conjugate for PROTAC Development


VH032 amide-PEG1-acid (CAS 2172820-07-2) is a heterobifunctional building block for PROTAC (Proteolysis-Targeting Chimera) research, consisting of a VH032-derived von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand conjugated via an amide bond to a single-unit polyethylene glycol (PEG1) spacer that terminates in a carboxylic acid functional group . The compound has a molecular weight of 574.69 g·mol⁻¹ and the molecular formula C₂₈H₃₈N₄O₇S . It is supplied as a powder or crystalline solid and is intended for use as a conjugation-ready precursor in the synthesis of VHL-recruiting heterobifunctional degraders .

Why VH032 amide-PEG1-acid Cannot Be Replaced by Generic PEG-Linker VHL Ligands Without Conformational Penalty


PROTAC linker composition and length are not interchangeable parameters; they directly govern ternary complex geometry, target protein degradation efficiency, and cellular permeability [1]. Substituting VH032 amide-PEG1-acid with a longer PEG variant (e.g., PEG2) or an alkyl linker alters the spatial orientation between the target-binding warhead and the VHL E3 ligase, which can shift the lysine residue on the target protein away from the optimal ubiquitination zone on the E3 ligase surface [2]. In VHL-recruiting PROTACs specifically, linker hydrophobicity and PEG unit count influence the conformational ensemble in both aqueous and membrane environments, with alkyl linkers promoting extended polar conformations in nonpolar media that reduce passive permeability relative to PEG-containing linkers [3]. Therefore, selection of a specific linker length and chemistry—such as the single PEG1 unit in VH032 amide-PEG1-acid—must be empirically matched to the target protein's surface topology and the intended ternary complex architecture.

Quantitative Differentiation of VH032 amide-PEG1-acid: Linker Length, Purity, and Solubility Benchmarks


Linker Length Differentiation: PEG1 Versus PEG2 Spacer in VHL Ligand–Linker Conjugates

VH032 amide-PEG1-acid contains a single PEG unit (PEG1), whereas the commercially available analog VH032 amide-PEG2-acid contains two PEG units (PEG2) . The PEG1 linker provides a shorter spatial separation between the VHL-binding moiety and the terminal conjugation site, which is expected to constrain ternary complex geometries to a narrower range of distances compared to the PEG2 variant. In PROTAC linker optimization studies, altering linker length by a single PEG unit has been shown to shift DC₅₀ values by over an order of magnitude depending on target protein surface topology [1].

PROTAC linker optimization ternary complex geometry structure–activity relationship

Quantitative Purity Specification: 97.1% HPLC Purity for VH032 amide-PEG1-acid

VH032 amide-PEG1-acid is supplied with a validated purity specification of 97.1% as determined by HPLC analysis . This purity level exceeds the typical ≥95% threshold specified for many VHL ligand–linker conjugate building blocks in the PROTAC field . Higher purity reduces the risk of side reactions during subsequent conjugation steps and minimizes the presence of impurities that could interfere with cellular degradation assays or confound structure–activity relationship interpretations.

PROTAC building block quality control chemical purity medicinal chemistry

DMSO Solubility: 90.0 mg·mL⁻¹ (190.4 mM) for VH032 amide-PEG1-acid

VH032 amide-PEG1-acid exhibits a reported DMSO solubility of 90.0 mg·mL⁻¹, corresponding to a molar concentration of 190.4 mM [1]. This solubility value enables the preparation of concentrated stock solutions for subsequent PROTAC synthesis and biological testing workflows. The terminal carboxylic acid functionality of VH032 amide-PEG1-acid contributes to its favorable DMSO solubility profile relative to amine-terminated or more hydrophobic alkyl-linked VHL conjugates [2].

PROTAC solubility DMSO stock solution medicinal chemistry handling

Molecular Weight: 574.69 g·mol⁻¹ Enables Precise Stoichiometric Control in Conjugation Reactions

VH032 amide-PEG1-acid has a precisely defined molecular weight of 574.69 g·mol⁻¹ and the molecular formula C₂₈H₃₈N₄O₇S . In comparison, VH032 amide-PEG2-acid has a molecular weight of 618.74 g·mol⁻¹ (C₃₀H₄₂N₄O₈S), reflecting the addition of one ethylene oxide unit . This 44.05 g·mol⁻¹ difference enables precise stoichiometric control during conjugation reactions, particularly when working at small scales where mass-to-mole conversions are critical for reaction optimization.

PROTAC synthesis conjugation stoichiometry molar mass calculation

Terminal Carboxylic Acid Functionality Enables Direct Amide Conjugation to Amine-Containing Warheads

VH032 amide-PEG1-acid terminates in a free carboxylic acid group, enabling direct amide bond formation with amine-containing target-protein ligands using standard carbodiimide coupling reagents (e.g., EDC/HOBt or HATU/DIPEA) . This contrasts with amine-terminated VHL ligand–linker conjugates such as VH032-PEG1-NH₂, which require conjugation to carboxylic acid-containing warheads . The terminal acid functionality provides orthogonal reactivity that expands the range of compatible warhead chemistries available for PROTAC assembly.

PROTAC conjugation chemistry amide bond formation bifunctional linker

VH032 amide-PEG1-acid: Recommended Research and Industrial Application Scenarios


Synthesis of PROTACs Requiring Constrained E3 Ligase–Target Distance

Use VH032 amide-PEG1-acid when the target protein presents a lysine residue within a spatially constrained window relative to the VHL binding site, as the single PEG1 unit provides a shorter tether length compared to PEG2 variants . This is particularly relevant for targets with shallow surface topology or when structural modeling indicates that a longer linker would place the target lysine outside the optimal ubiquitination zone [1]. The shorter linker may improve degradation efficiency by reducing conformational entropy in the ternary complex.

Conjugation to Amine-Containing Target-Binding Warheads

VH032 amide-PEG1-acid is specifically suited for conjugation to warheads that contain a free primary or secondary amine group. The terminal carboxylic acid enables direct amide bond formation under standard coupling conditions , eliminating the need for additional linker-extension steps or protecting group manipulations that would be required when using amine-terminated VHL ligand–linker conjugates. This simplifies synthetic workflows and reduces overall step count in PROTAC assembly.

High-Purity PROTAC Library Synthesis and Structure–Activity Relationship Studies

The 97.1% HPLC purity specification of VH032 amide-PEG1-acid makes this building block appropriate for applications where impurity-related artifacts must be minimized, including structure–activity relationship (SAR) studies, ternary complex structural biology (X-ray crystallography, cryo-EM), and high-content cellular degradation screening. Higher starting material purity reduces the likelihood of side products that could confound DC₅₀ and Dₘₐₓ measurements in cellular degradation assays.

PROTAC Optimization Campaigns Requiring Defined Linker SAR

In systematic linker structure–activity relationship studies, VH032 amide-PEG1-acid serves as the shortest PEG-containing building block in the VH032 amide-PEGn-acid series. Comparing PROTACs built with PEG1 versus PEG2 (or longer PEGn) linkers enables quantification of linker-length effects on ternary complex formation efficiency, cellular permeability, and target degradation potency . The well-defined molecular weight difference (Δ = 44.05 g·mol⁻¹ per additional PEG unit) facilitates precise stoichiometric comparisons across the linker series [1].

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